3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide
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Overview
Description
3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It features a propenamide backbone with fluorophenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide typically involves the reaction of 3-fluorobenzaldehyde with 3-methylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired amide linkage. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites, while the aromatic rings may engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-N-(3-methylphenyl)-2-propenamide
- 3-(3-Bromophenyl)-N-(3-methylphenyl)-2-propenamide
- 3-(3-Iodophenyl)-N-(3-methylphenyl)-2-propenamide
Uniqueness
3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
853351-71-0 |
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Molecular Formula |
C16H14FNO |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(E)-3-(3-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14FNO/c1-12-4-2-7-15(10-12)18-16(19)9-8-13-5-3-6-14(17)11-13/h2-11H,1H3,(H,18,19)/b9-8+ |
InChI Key |
NOTQCHRRRNPXMJ-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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